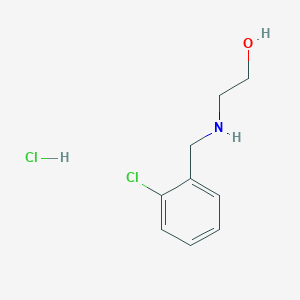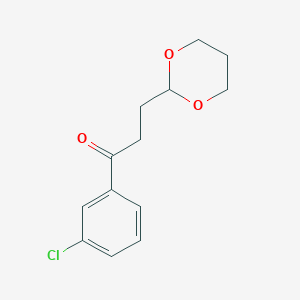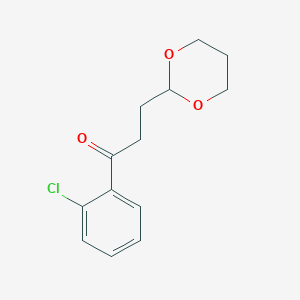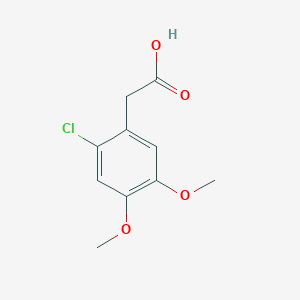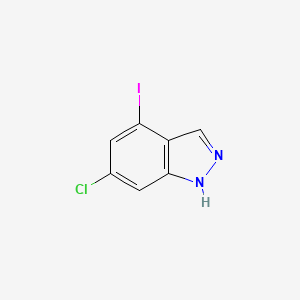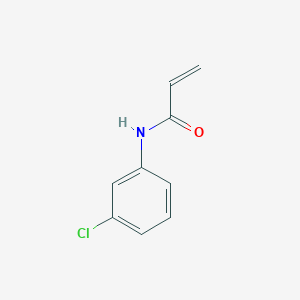
N-(3-chlorophenyl)acrylamide
Overview
Description
N-(3-chlorophenyl)acrylamide: is an organic compound with the molecular formula C₉H₈ClNO It is a derivative of acrylamide, where the amide nitrogen is bonded to a 3-chlorophenyl group
Mechanism of Action
Target of Action
N-(3-chlorophenyl)acrylamide, also known as N-(3-chlorophenyl)prop-2-enamide, is a type of acrylamide derivative. Acrylamides are known to interact with biological nucleophiles such as DNA bases, proteins, or peptides
Mode of Action
Acrylamides in general are known to form covalent bonds with soft nucleophiles, such as cysteine thiolate groups located within active sites of presynaptic proteins . This interaction can lead to protein inactivation, disrupting nerve terminal processes and impairing neurotransmission .
Biochemical Pathways
Acrylamide is metabolized in vivo by two pathways. The first involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide . The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) . It’s plausible that this compound follows similar biochemical pathways.
Pharmacokinetics
Acrylamide is known to be rapidly soluble and mobile in water, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Acrylamide derivatives have been associated with neurotoxicity . In addition, some acrylamide derivatives have shown antioxidant activity , suggesting potential protective effects against oxidative stress.
Action Environment
The action of this compound, like other acrylamides, can be influenced by environmental factors. Acrylamides are widely used in industrial processes and can be found in the environment, including in food and water . Exposure to acrylamides can occur through ingestion, inhalation, and dermal contact . The extent of toxicity is highly dependent on factors like frequency and concentration of exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Schotten-Baumann Reaction: One common method for synthesizing N-(3-chlorophenyl)acrylamide involves the Schotten-Baumann reaction, where 3-chlorobenzoyl chloride reacts with acrylamide in the presence of a base such as sodium hydroxide.
Acrylic Acid Route: Another method involves the reaction of 3-chlorophenylamine with acrylic acid under acidic conditions to form this compound.
Industrial Production Methods: Industrial production typically involves continuous flow processes to ensure high yield and purity. The Schotten-Baumann reaction is often preferred due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-chlorophenyl)acrylamide can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
Chemistry:
- Used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and adhesives .
Biology:
- Investigated for its potential as an inhibitor in various biological pathways, including those involving enzymes and receptors .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific proteins or pathways .
Industry:
Comparison with Similar Compounds
N-phenylacrylamide: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.
N-(2-chlorophenyl)acrylamide: Similar but with the chlorine atom in a different position, affecting its chemical properties and reactivity.
N-(4-chlorophenyl)acrylamide: Another positional isomer with distinct properties and uses.
Uniqueness: N-(3-chlorophenyl)acrylamide is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules.
Properties
IUPAC Name |
N-(3-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXQEWMZAUGCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990407 | |
| Record name | N-(3-Chlorophenyl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7017-16-5 | |
| Record name | NSC58498 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Chlorophenyl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


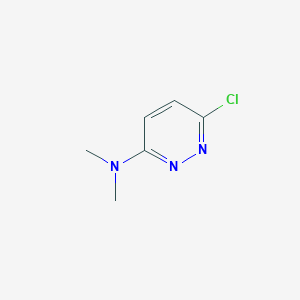

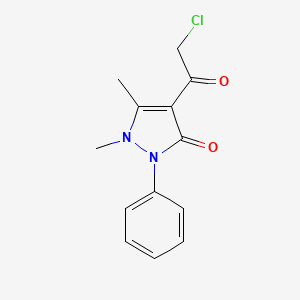
![6-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3024455.png)
![2-[(4-Chlorobenzyl)thio]aniline](/img/structure/B3024456.png)
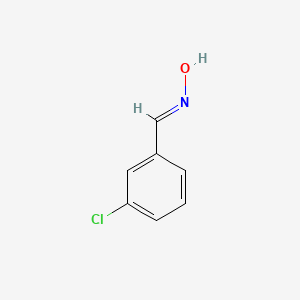
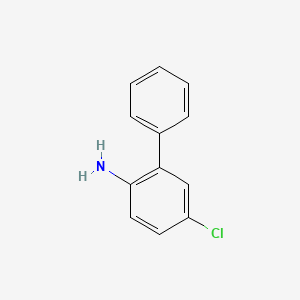
![4-Chlorobenzo[g]quinazoline](/img/structure/B3024462.png)
